molecular formula C22H16ClN3O B14944572 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B14944572
M. Wt: 373.8 g/mol
InChI Key: SXDBCVKIKRLIND-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of chlorophenyl, methoxyphenyl, and pyridyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 4-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters and purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the pyrimidine ring. Examples include:

  • 4-(4-BROMOPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
  • 4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C22H16ClN3O/c1-27-19-8-4-16(5-9-19)21-14-20(15-2-6-18(23)7-3-15)25-22(26-21)17-10-12-24-13-11-17/h2-14H,1H3

InChI Key

SXDBCVKIKRLIND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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